molecular formula C12H13NO2 B3350735 4-(1H-Indol-2-yl)butanoic acid CAS No. 29873-09-4

4-(1H-Indol-2-yl)butanoic acid

Cat. No. B3350735
M. Wt: 203.24 g/mol
InChI Key: LBLSRDDHGILUJH-UHFFFAOYSA-N
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Patent
US04906563

Procedure details

Microtiter plates (Nunc, Sweden) coated with anti-indoleacetic acid polyclonal antibodies (described above) were used. A mixture of 100 μl of the enzyme conjugate (Indole-3-butyric acid-AP conjugate, prepared as described above, and diluted 1:10,000 in TBS) and 100 μl of skatole solution (either in TBS or in 10% porcine serum solution) of a number of dilutions was added to wells in duplicate. The mixture was incubated for 3 hrs. at 4° C. and then washed with saline-Tween solution 3 times (200 μl volume). 200 μl of the substrate solution (1mg/ml in TBS) was added per well and incubated at 37° C. for an hour. The wells were then treated with approximately 50.0 μl of 1N NaOH/well to stop the reaction. Final absorbances were measured.
[Compound]
Name
anti-indoleacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C([CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=C1.[NH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:18](C)=[CH:17]1>>[NH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:18]=[C:17]1[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
anti-indoleacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCCC(=O)O
Name
Quantity
100 μL
Type
reactant
Smiles
N1C=C(C)C2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to wells in duplicate
WASH
Type
WASH
Details
at 4° C. and then washed with saline-Tween solution 3 times (200 μl volume)
ADDITION
Type
ADDITION
Details
200 μl of the substrate solution (1mg/ml in TBS) was added per well and
WAIT
Type
WAIT
Details
incubated at 37° C. for an hour
ADDITION
Type
ADDITION
Details
The wells were then treated with approximately 50.0 μl of 1N NaOH/well
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1C(=CC2=CC=CC=C12)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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